molecular formula C8H7NO2 B3043199 4-Methyl-3H-benzooxazol-2-one CAS No. 78258-80-7

4-Methyl-3H-benzooxazol-2-one

Cat. No. B3043199
Key on ui cas rn: 78258-80-7
M. Wt: 149.15 g/mol
InChI Key: ZTOHIACMTGKKDU-UHFFFAOYSA-N
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Patent
US08450327B2

Procedure details

25.0 g (200 mmol) 2-amino-m-cresol and 70.4 ml. (400 mmol) DIPEA were placed in 1.0 L DCM and cooled to 0° C. A solution of 38.0 g (227 mmol) 1.1′-carbonyldiimidazole was added dropwise thereto over 30 min. The mixture was stirred for 30 min at 0° C., then overnight at RT. After evaporation of the reaction mixture i.vac. down to half its volume the aqueous phase was washed with water (2×250 mL), 1M aqueous potassium hydrogen sulphate solution (1×250 mL) and again water (1×250 mL). The organic phase was evaporated down i.vac. The crude product remaining as a solid was triturated with a mixture of diethyl ether and PE, the precipitated solid was suction filtered, washed with PE and dried i. vac.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
400 mmol
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:9].CCN(C(C)C)C(C)C.[C:19](N1C=CN=C1)(N1C=CN=C1)=[O:20]>C(Cl)Cl>[CH3:9][C:3]1[C:2]2[NH:1][C:19](=[O:20])[O:8][C:7]=2[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC1=C(C=CC=C1O)C
Step Two
Name
Quantity
400 mmol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
38 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
After evaporation of the reaction mixture i.vac
WASH
Type
WASH
Details
down to half its volume the aqueous phase was washed with water (2×250 mL), 1M aqueous potassium hydrogen sulphate solution (1×250 mL) and again water (1×250 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated down i.vac
CUSTOM
Type
CUSTOM
Details
was triturated with a mixture of diethyl ether and PE
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with PE
CUSTOM
Type
CUSTOM
Details
dried i

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1=CC=CC2=C1NC(O2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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